molecular formula C21H20N4O2S2 B2555621 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392294-24-5

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No.: B2555621
CAS No.: 392294-24-5
M. Wt: 424.54
InChI Key: RPFZJAHUSLKOIR-VAWYXSNFSA-N
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Description

N-(5-((2-((2,3-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked acetamide moiety and a cinnamamide group. The core structure includes:

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for its electron-rich nature and pharmacological versatility, particularly in anticancer and antimicrobial applications .
  • Thioether bridge: Connects the 2-(2,3-dimethylphenylamino)-2-oxoethyl group to the thiadiazole ring, enhancing metabolic stability and influencing lipophilicity .
  • Cinnamamide substituent: A cinnamic acid-derived moiety that may contribute to bioactivity through interactions with aromatic receptors or enzymes .

Properties

IUPAC Name

(E)-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-14-7-6-10-17(15(14)2)22-19(27)13-28-21-25-24-20(29-21)23-18(26)12-11-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,22,27)(H,23,24,26)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFZJAHUSLKOIR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound with potential biological activity. The compound features a thiadiazole ring and various functional groups that may interact with biological systems, suggesting applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. Its structure includes an amide bond, a thioether group, and a thiadiazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H22N4O2S2
Molecular Weight378.51 g/mol
Boiling Point375.9 ± 42.0 °C
Purity≥95%

Research indicates that the compound may inhibit key signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are essential for regulating cell growth and metabolism, and their modulation can lead to altered cellular responses such as apoptosis or inhibition of proliferation.

Biological Activity Studies

Preliminary studies have shown that similar compounds exhibit antimicrobial and anticancer properties. For instance, derivatives of cinnamamide have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating minimum inhibitory concentrations (MICs) ranging from 5 to 95 μM .

Case Studies

  • Antimicrobial Activity : A study on related compounds found that they effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections .
  • Anticancer Potential : Research on structurally similar compounds indicates their ability to inhibit deubiquitylating enzymes involved in tumor progression. This suggests that this compound could exhibit similar anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiadiazole ring.
  • Introduction of the thioether group.
  • Coupling with the cinnamamide moiety.

Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky groups (e.g., 4-chlorobenzyl in 5e ) increase melting points and lipophilicity, whereas methoxy groups (5m ) improve aqueous solubility.
  • Cinnamamide vs. Acetamide : The target compound’s cinnamamide group may enhance receptor binding compared to simpler acetamide derivatives (e.g., 5e, 5m) due to extended conjugation .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro or fluorobenzyl substituents (5e, 5j ) improve stability and membrane penetration.
  • Aromatic Extensions : The cinnamamide group in the target compound could mimic tyrosine kinase inhibitors, a feature absent in simpler analogs like 5f .
  • Hybrid Scaffolds : Dual heterocycles (e.g., 6.4 ) show synergistic effects, suggesting the target compound’s cinnamamide-thiadiazole hybrid may offer unique bioactivity.

Q & A

Q. What are the key synthetic steps for preparing N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide?

The synthesis typically involves:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Thioether linkage : Coupling of the thiol group with chloroacetyl intermediates (e.g., using K₂CO₃ as a base in DMF).
  • Amide bond formation : Reaction of the cinnamoyl chloride with the amino-thiadiazole intermediate, requiring anhydrous conditions and coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.5–8.5 ppm), amide NH (δ ~10 ppm), and substituent integration.
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm amide groups.
  • Mass spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary biological assays used to evaluate its activity?

  • In vitro enzyme inhibition assays : Testing against kinases or proteases (IC₅₀ values).
  • Antimicrobial testing : Disk diffusion or microdilution methods for MIC (minimum inhibitory concentration).
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ for HepG2 or MCF-7) .

Q. How do solubility properties impact experimental design?

The compound’s limited solubility in aqueous buffers (due to hydrophobic cinnamamide and thiadiazole moieties) necessitates:

  • Use of DMSO or DMF as stock solvents.
  • Optimization of co-solvents (e.g., PEG-400) for in vivo studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature control : Lowering reaction temperatures (<0°C) during acylation steps reduces side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thioether formation.
  • Catalyst screening : Triethylamine or DMAP (4-dimethylaminopyridine) improves amide coupling efficiency .
  • Real-time monitoring : TLC or HPLC to track intermediate formation and adjust reaction times .

Q. What strategies resolve discrepancies in NMR data due to rotational isomerism?

  • Variable-temperature NMR : Heating the sample to 60°C coalesces split peaks from hindered rotation around the amide bond.
  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and confirms connectivity .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Substituent variation : Modifying the cinnamamide’s aryl group (e.g., electron-withdrawing vs. donating substituents) to assess effects on bioactivity.
  • Thiadiazole ring substitutions : Introducing methyl or halogens at the 5-position to study steric/electronic impacts .
  • Pharmacophore modeling : Computational alignment of derivatives to identify critical binding motifs .

Q. What computational methods analyze binding affinities with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with enzymes (e.g., EGFR kinase).
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : ML-based models (e.g., Random Forest) correlating substituent descriptors with IC₅₀ values .

Q. How are contradictions in biological data across studies addressed?

  • Assay standardization : Normalize protocols for cell lines (e.g., passage number), serum concentrations, and incubation times.
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics alongside enzymatic assays .

Q. What methodologies design derivatives with enhanced pharmacokinetic profiles?

  • Prodrug approaches : Esterification of the cinnamamide carboxyl group to improve oral bioavailability.
  • Lipophilicity adjustment : Introducing PEGylated side chains to balance solubility and membrane permeability.
  • Metabolic blocking : Fluorination of vulnerable positions (e.g., para to the amide) to reduce oxidative degradation .

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